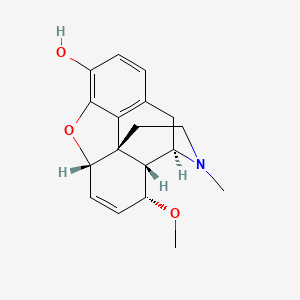
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine . The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as methylation, epoxidation, and hydroxylation.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis: Large quantities of precursor molecules are reacted under controlled conditions.
Catalysis: Catalysts are used to enhance reaction rates and selectivity.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or antitussive properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. Key pathways involved include:
Opioid Receptor Activation: Binding to μ-opioid receptors, leading to analgesic effects.
Signal Transduction: Activation of intracellular signaling pathways, resulting in changes in cellular activity.
類似化合物との比較
Similar Compounds
Similar compounds in the morphinan class include:
Morphine: A well-known opioid analgesic with a similar structure but different functional groups.
Codeine: Another opioid analgesic with a methoxy group at a different position.
Dextromethorphan: A cough suppressant with a similar backbone but different pharmacological properties.
Uniqueness
Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-8-alpha-methoxy-17-methyl- is unique due to its specific functional groups and their positions, which confer distinct chemical and pharmacological properties. Its unique structure allows for specific interactions with molecular targets, leading to its particular effects and applications.
特性
CAS番号 |
63813-36-5 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
(4R,4aR,5R,7aS,12bS)-5-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-14-6-5-13(21-2)16(18)11(19)9-10-3-4-12(20)17(22-14)15(10)18/h3-6,11,13-14,16,20H,7-9H2,1-2H3/t11-,13-,14+,16-,18-/m1/s1 |
InChIキー |
WRARHXOFVWZVMD-VPVDLENFSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
正規SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


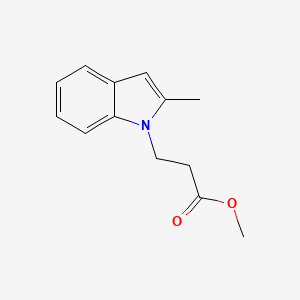
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
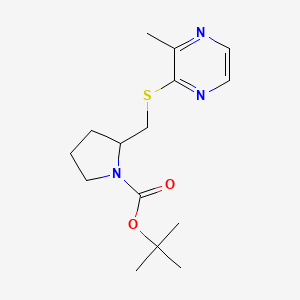

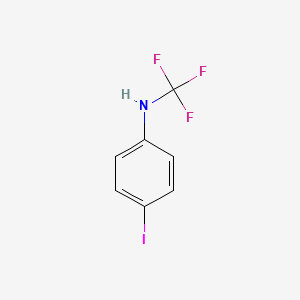


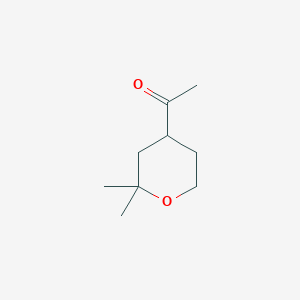
![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
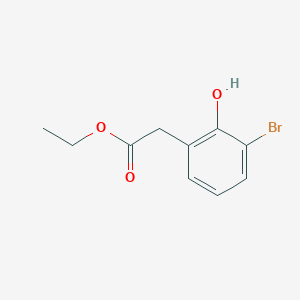
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
